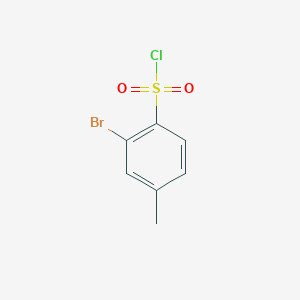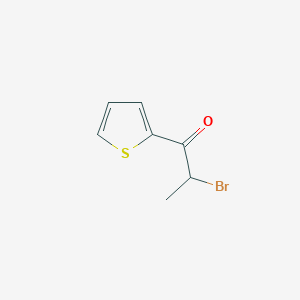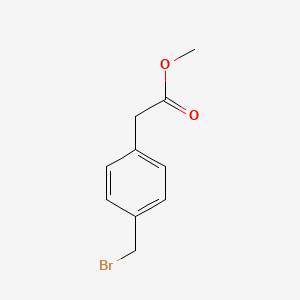
2-Bromo-4-methylbenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Bromo-4-methylbenzene-1-sulfonyl chloride is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a sulfonyl chloride group attached to a brominated methylbenzene ring. This compound is particularly useful due to its reactivity, which allows it to participate in a variety of chemical transformations, leading to the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds has been explored in several studies. For instance, the synthesis of 4-formylbenzene sulfonic acid involved the bromination of 4-methylbenzene sulfonic acid followed by hydrolysis and oxidation, yielding a total yield of about 47.9% . Another study reported the synthesis of higher 1-bromoalkanes through a process that included the use of 4-methylbenzenesulfonyl chloride . These methods demonstrate the versatility of sulfonyl chloride derivatives in organic synthesis.
Molecular Structure Analysis
Spectroscopic techniques such as FTIR and FT-Raman have been employed to analyze the molecular structure of related compounds like P-bromobenzene sulfonyl chloride. These studies provide a complete vibrational assignment and analysis of the fundamental modes of the compound, with a good agreement observed between experimental and calculated normal modes of vibrations . Such detailed structural analysis is crucial for understanding the reactivity and properties of sulfonyl chloride derivatives.
Chemical Reactions Analysis
2-Bromo-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions due to its reactive sulfonyl chloride group. For example, a nickel-catalyzed one-pot carbonylation reaction of 2-bromobenzenesulfonyl chlorides with alkynes has been established to synthesize thiochromenones, showcasing the compound's utility as a sulfur precursor . Additionally, the influence of the halogen on solvation effects in the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide has been studied, indicating that the kind of halogen significantly affects the reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The stability of these molecules can be analyzed using natural bond orbital (NBO) analysis, which examines hyperconjugative interactions and charge delocalization . The molecular electrostatic potential (MEP) map of P-bromobenzene sulfonyl chloride, for instance, reveals the negative potential sites on oxygen atoms and positive potential sites around hydrogen atoms . These properties are essential for predicting the behavior of the compound in various chemical environments.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2-Bromo-4-methylbenzene-1-sulfonyl chloride serves as a versatile reagent in the synthesis of complex molecules. For instance, it's used in the simple synthesis of higher 1-bromoalkanes through a process involving monobromination of α,ω-diol followed by esterification and coupling reactions, highlighting its role in creating building blocks for further chemical synthesis (Li Wei, 2012). Additionally, its utility is demonstrated in the synthesis of new sulfonamide compounds with potential enzyme inhibitory activities, suggesting its importance in medicinal chemistry research (M. Abbasi et al., 2019).
Antimicrobial and Surface Activity
Research has explored the antibacterial and surface activities of 1,2,4-triazole derivatives synthesized using precursors including 2-Bromo-4-methylbenzene-1-sulfonyl chloride. These compounds exhibit significant antimicrobial properties and can be used as surface-active agents, indicating the chemical's role in developing new antimicrobial agents (R. El-Sayed, 2006).
Reaction Mechanisms and Kinetic Studies
The solvent-dependent radical bromination of toluene sulfonyl chlorides, including derivatives of 2-Bromo-4-methylbenzene-1-sulfonyl chloride, has been studied to improve yield and reproducibility of the bromination process. This research contributes to understanding the reaction mechanisms and optimizing conditions for bromination reactions in organic synthesis (L. Quartara et al., 2006).
Environmental and Catalytic Applications
Studies have also focused on the eco-friendly synthesis and applications of compounds derived from 2-Bromo-4-methylbenzene-1-sulfonyl chloride. For example, the synthesis of N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide showcases an environmentally friendly method with significant technical value (Zhou Zeng-yong, 2008). Additionally, the solvation effects and bifunctional catalysis in the hydrolysis of sulfonyl chlorides, including 2-Bromo-4-methylbenzene-1-sulfonyl chloride derivatives, have been investigated to understand the influence of substrate structure on catalysis (S. Ivanov et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXSKUPCOJGZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539216 | |
| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylbenzene-1-sulfonyl chloride | |
CAS RN |
89794-06-9 | |
| Record name | 2-Bromo-4-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)


![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)




